SB 218795

Vue d'ensemble

Description

SB 218795: est un antagoniste non peptidique puissant et sélectif du récepteur de la neurokinine-3. Il présente une forte affinité pour le récepteur humain de la neurokinine-3, avec une constante de dissociation de 13 nanomolaires. Ce composé est connu pour sa capacité à inhiber la constriction pupillaire médiée par le récepteur de la neurokinine-3 chez le lapin .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de SB 218795 implique la formation d'une structure de 2-phényl-4-quinoléinecarboxamide. Les étapes clés incluent la formation du cycle quinoléine et la fonctionnalisation subséquente pour introduire les groupes phényle et carboxamide. La voie de synthèse exacte et les conditions réactionnelles sont propriétaires et non divulguées publiquement en détail .

Méthodes de production industrielle : Les méthodes de production industrielle de this compound ne sont pas largement documentées. Il est généralement synthétisé dans des laboratoires spécialisés dans des conditions contrôlées pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions : SB 218795 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les groupes carboxamide et phényle. Il ne subit généralement pas de réactions d'oxydation ou de réduction dans des conditions standard .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et les réactions de this compound comprennent des solvants organiques tels que le diméthylsulfoxyde et des réactifs pour les transformations de groupes fonctionnels. Les réactions sont généralement effectuées dans des conditions douces à modérées pour préserver l'intégrité du composé .

Principaux produits : Les principaux produits formés à partir de réactions impliquant this compound sont généralement des dérivés avec des groupes fonctionnels modifiés. Ces dérivés sont souvent utilisés pour étudier la relation structure-activité du composé .

Applications de la recherche scientifique

This compound est largement utilisé dans la recherche scientifique pour étudier les rôles physiologiques et pathophysiologiques du récepteur de la neurokinine-3 dans les comportements modulés par le système nerveux central. Il est également utilisé pour étudier les mécanismes des processus médiés par le récepteur de la neurokinine-3, tels que la constriction pupillaire et d'autres réponses neurophysiologiques .

Mécanisme d'action

This compound agit comme un antagoniste sélectif, réversible et compétitif du récepteur humain de la neurokinine-3. Il traverse efficacement la barrière hémato-encéphalique et inhibe la miosis ou la constriction pupillaire induite par le récepteur de la neurokinine-3 chez les lapins conscients. Le composé se lie au récepteur de la neurokinine-3, empêchant la liaison des ligands endogènes tels que la substance P, inhibant ainsi les voies de signalisation en aval .

Applications De Recherche Scientifique

Pain Management

Research indicates that SB 218795 may possess analgesic properties. In vivo studies have demonstrated its efficacy in reducing neurogenic inflammation and modulating pain responses. This suggests potential utility in treating chronic pain syndromes .

Anti-Inflammatory Effects

This compound has also been explored for its anti-inflammatory effects. Studies involving animal models have shown that the compound can effectively reduce inflammation, indicating its potential for therapeutic development in inflammatory diseases.

Anxiety Disorders

Given its role in modulating neurokinin signaling pathways, this compound is being investigated for its potential applications in anxiety disorders. The neurokinin-3 receptor is implicated in anxiety regulation, making this compound a candidate for further research in this area .

Reproductive Health

The neurokinin-3 receptor is involved in reproductive functions, and antagonists like this compound may have applications in managing reproductive health issues .

Comparative Analysis with Other Compounds

The selectivity of this compound for neurokinin-3 receptors distinguishes it from other compounds that target different receptor subtypes. The following table summarizes key comparative data:

| Compound Name | Structure Type | Selectivity |

|---|---|---|

| SB 223412 | Non-peptide antagonist | NK1 receptor |

| SB 222200 | Non-peptide antagonist | NK2 receptor |

| CP 99994 | Non-peptide antagonist | NK1 receptor |

| This compound | Non-peptide antagonist | NK3 receptor |

Case Study 1: In Vivo Efficacy

A study conducted on rabbits demonstrated that this compound effectively inhibited miosis induced by neurokinin-3 receptor agonists. This study provided a useful model for characterizing the pharmacodynamic profile of this compound and its efficacy compared to other antagonists .

Case Study 2: Pain Modulation

In another study, this compound was administered to animal models experiencing chronic pain. The results indicated a significant reduction in pain responses, supporting the compound's potential as a therapeutic agent for pain management .

Mécanisme D'action

SB 218795 acts as a selective, reversible, and competitive antagonist of the human neurokinin-3 receptor. It effectively crosses the blood-brain barrier and inhibits the neurokinin-3 receptor-induced miosis or pupil constriction in conscious rabbits. The compound binds to the neurokinin-3 receptor, preventing the binding of endogenous ligands such as substance P, thereby inhibiting the downstream signaling pathways .

Comparaison Avec Des Composés Similaires

Composés similaires :

SB 222200 : Un autre antagoniste du récepteur de la neurokinine-3 avec une sélectivité et une puissance similaires.

Osanetant : Un antagoniste non peptidique du récepteur de la neurokinine-3 avec une structure chimique différente mais des effets pharmacologiques similaires.

Talnetant : Un antagoniste sélectif du récepteur de la neurokinine-3 utilisé dans la recherche pour ses effets sur les processus médiés par le récepteur de la neurokinine-3

Unicité : SB 218795 est unique en raison de sa forte sélectivité pour le récepteur de la neurokinine-3 par rapport aux autres récepteurs de la neurokinine, tels que les récepteurs de la neurokinine-1 et de la neurokinine-2. Cette sélectivité en fait un outil précieux pour étudier les rôles spécifiques du récepteur de la neurokinine-3 dans divers processus physiologiques et pathophysiologiques .

Activité Biologique

SB 218795 is a selective non-peptide antagonist of the neurokinin-3 (NK3) receptor, which plays a significant role in various physiological processes, including anxiety, depression, and reproductive functions. Its chemical designation is CAS 174635-53-1, and it has garnered attention due to its high potency and selectivity in pharmacological studies.

This compound exhibits competitive inhibition at the NK3 receptor with a binding affinity (Ki) of approximately 13 nM for the human NK3 receptor (hNK3) . This compound demonstrates substantial selectivity, being 90-fold less potent against the hNK2 receptor and 7000-fold less potent against the hNK1 receptor . The mechanism of action involves blocking the effects of neurokinin B (NKB), which is known to activate NK3 receptors, thereby influencing neuronal excitability and neurotransmitter release.

Pharmacological Characterization

Research indicates that this compound effectively inhibits the binding of tachykinin ligands to NK3 receptors. In vitro studies have shown that it can significantly reduce intracellular calcium levels induced by NKB, demonstrating its role as a functional antagonist .

Table 1: Binding Affinity of this compound

| Receptor Type | Ki (nM) | Selectivity Ratio |

|---|---|---|

| hNK3 | 13 | - |

| hNK2 | >1170 | 90-fold |

| hNK1 | >91000 | 7000-fold |

In Vivo Studies

In vivo experiments have illustrated the effects of this compound on behavioral paradigms associated with anxiety and fear. For instance, microinjection of this compound into the basolateral amygdala (BLA) of rats prior to fear conditioning reduced fear-potentiated startle responses, indicating its potential therapeutic effects in anxiety disorders .

Case Studies and Research Findings

-

Study on Anxiety Responses :

- Objective : To assess the impact of NK3 receptor antagonism on anxiety-related behaviors.

- Method : Rats received microinjections of this compound before exposure to fear conditioning.

- Results : The antagonist significantly reduced fear responses, suggesting that NK3 receptor activation contributes to anxiety behaviors .

-

Pharmacological Profiling :

- Objective : To characterize the pharmacological profile of this compound in comparison with other NK3 receptor antagonists.

- Method : Comparative studies were performed using various agonists and antagonists in cell cultures expressing NK3 receptors.

- Results : this compound displayed a unique profile with potent inhibition of NKB-induced responses, reinforcing its potential utility in treating conditions mediated by NK3 receptor activity .

Propriétés

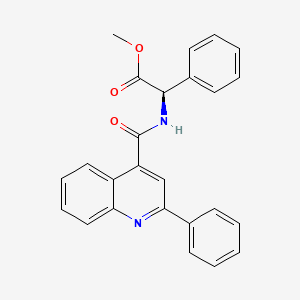

IUPAC Name |

methyl (2R)-2-phenyl-2-[(2-phenylquinoline-4-carbonyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O3/c1-30-25(29)23(18-12-6-3-7-13-18)27-24(28)20-16-22(17-10-4-2-5-11-17)26-21-15-9-8-14-19(20)21/h2-16,23H,1H3,(H,27,28)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMQXQJZIHWLIN-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938539 | |

| Record name | N-(2-Methoxy-2-oxo-1-phenylethyl)-2-phenylquinoline-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174635-53-1 | |

| Record name | SB-218795 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174635531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Methoxy-2-oxo-1-phenylethyl)-2-phenylquinoline-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.